4-Hydroxy-3-methoxybenzoyl chloride
Description
Contextualization within Aromatic Acyl Chloride Chemistry
Aromatic acyl chlorides are a class of organic compounds characterized by a -COCl functional group attached to an aromatic ring. These compounds are generally known for their high reactivity, serving as potent acylating agents. sigmaaldrich.com This reactivity stems from the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzene (B151609) ring of 4-hydroxy-3-methoxybenzoyl chloride modulates its reactivity compared to unsubstituted benzoyl chloride. The methoxy group, being an electron-donating group, can influence the electronic environment of the aromatic ring. This substitution pattern is crucial in directing the course of chemical reactions and in the synthesis of specific target molecules.
The typical synthesis of acyl chlorides involves the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride. prepchem.com In the case of this compound, the starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid). wikipedia.orgnih.gov Vanillic acid itself is an oxidized form of vanillin (B372448) and can be found in various plants. wikipedia.orgresearchgate.net
Significance as a Versatile Synthetic Intermediate
The true value of this compound lies in its role as a versatile synthetic intermediate. Its reactive acyl chloride group readily participates in a variety of chemical transformations, allowing for the introduction of the vanilloyl moiety into a wide range of molecules.
Key Reactions and Applications:
Acylation Reactions: As a potent acylating agent, it reacts with nucleophiles such as alcohols, phenols, and amines to form the corresponding esters and amides. sigmaaldrich.com This fundamental reaction is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures.
Precursor to Bioactive Compounds: The vanilloid structure is a common motif in many biologically active compounds. Consequently, this compound serves as a key building block in the synthesis of various pharmaceutical and agrochemical products. For instance, related methoxybenzoyl chlorides are utilized in the synthesis of drugs like bosutinib, a treatment for chronic myeloid leukemia.
Synthesis of Heterocyclic Compounds: Research has shown that acyl chlorides can act as precursors in photocatalysis for the synthesis of various heterocyclic compounds. sigmaaldrich.com This highlights the potential for this compound in modern synthetic methodologies.
The strategic placement of the hydroxyl and methoxy groups on the aromatic ring also provides opportunities for further functionalization, adding to its versatility as a synthetic tool. The ability to selectively protect and deprotect the hydroxyl group allows for multi-step syntheses where the timing of reactions is critical.
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClO3 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
4-hydroxy-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4,10H,1H3 |
InChI Key |
NROWLQUIWQQSLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxy 3 Methoxybenzoyl Chloride
Primary Synthetic Routes from Vanillic Acid Precursors
The most common and direct pathway to 4-hydroxy-3-methoxybenzoyl chloride begins with its corresponding carboxylic acid, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, and several reagents can accomplish this.
Optimization of Reaction Conditions for Acyl Chlorination
The synthesis of this compound from vanillic acid typically involves the use of a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose. The reaction is often carried out in a suitable solvent, such as dichloromethane (B109758), and may be heated to ensure completion. One documented procedure involves reacting 3-methoxy-4-hydroxybenzoic acid with thionyl chloride in dichloromethane for one hour with heating. lookchem.com
The optimization of these reaction conditions is crucial for maximizing yield and purity. Key parameters that can be adjusted include the reaction temperature, reaction time, and the stoichiometry of the reagents. For instance, using an excess of the chlorinating agent can help drive the reaction to completion, but may also necessitate more rigorous purification steps to remove unreacted reagent. The choice of solvent is also important; it must be inert to the reaction conditions and capable of dissolving the starting materials.
Influence of Reagents and Catalysts in Preparation
While thionyl chloride is a common choice, other chlorinating agents like oxalyl chloride and phosphorus pentachloride can also be used to convert carboxylic acids to acyl chlorides. sciencemadness.org The choice of reagent can influence the reaction's efficiency and the profile of any byproducts. For example, reactions with thionyl chloride produce sulfur dioxide and hydrogen chloride as byproducts, which are gaseous and can be easily removed from the reaction mixture. youtube.com
In some cases, a catalyst may be employed to facilitate the reaction. For instance, a small amount of N,N-dimethylformamide (DMF) is often used as a catalyst in acyl chloride synthesis using oxalyl chloride. chemicalbook.com The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid.
A study on the synthesis of various aryl acid chlorides, including 4-methoxybenzoyl chloride, utilized oxalyl chloride in dichloromethane with a catalytic amount of DMF at room temperature for one hour, resulting in a quantitative yield. chemicalbook.com This highlights the effectiveness of this reagent system under mild conditions.
Comparative Analysis with Syntheses of Related Methoxybenzoyl Chlorides
The synthesis of this compound can be better understood by comparing it to the preparation of other methoxy-substituted benzoyl chlorides, such as o-methoxybenzoyl chloride and p-methoxybenzoyl chloride. These syntheses often follow similar principles but can exhibit differences in reactivity and optimal conditions due to the electronic and steric effects of the substituent positions.
For example, a method for preparing o-methoxybenzoyl chloride from o-methoxybenzoic acid utilizes triphosgene (B27547) in dichloroethane with an initiator like pyridine (B92270) or DMF. google.com This process is reported to be mild and high-yielding. google.com Similarly, 4-methoxybenzoyl chloride is synthesized from 4-methoxybenzoic acid using thionyl chloride. chemicalbook.com The presence and position of the methoxy (B1213986) group can influence the reactivity of the carboxylic acid and the stability of the resulting acyl chloride.
Mechanistic Insights into Benzoyl Chloride Formation
The formation of a benzoyl chloride from a benzoic acid derivative and a chlorinating agent like thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process can be generally described as follows:
Activation of the Carboxylic Acid: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic center of the chlorinating agent (e.g., the sulfur atom in thionyl chloride).
Formation of a Reactive Intermediate: This initial attack leads to the formation of a highly reactive intermediate. In the case of thionyl chloride, this is an unstable chlorosulfite ester.
Nucleophilic Attack by Chloride: A chloride ion, either from the reagent itself or from the reaction medium, then acts as a nucleophile and attacks the carbonyl carbon of the intermediate.
Elimination of Leaving Groups: The tetrahedral intermediate formed collapses, leading to the formation of the acyl chloride and the elimination of stable byproducts, such as sulfur dioxide and a protonated chloride ion (which forms hydrochloric acid). youtube.com
The specific nature of the substituents on the benzene (B151609) ring can influence the rate of this reaction by affecting the nucleophilicity of the carboxylic acid and the stability of the intermediates.
Advancements in Green Chemistry Approaches for Acyl Chloride Synthesis
Traditional methods for synthesizing acyl chlorides, while effective, often involve the use of hazardous reagents and solvents. In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. purkh.comijrar.org
For acyl chloride synthesis, green chemistry principles focus on several key areas:
Use of Safer Reagents: Exploring less hazardous chlorinating agents or developing catalytic systems that reduce the amount of reagent needed.
Solvent Selection: Utilizing greener solvents, such as water or ionic liquids, or performing reactions under solvent-free conditions. tandfonline.com
Energy Efficiency: Developing reactions that can be carried out at lower temperatures and with shorter reaction times to reduce energy consumption. purkh.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. purkh.com
One study reported a rapid, metal-free, and green method for the synthesis of amides from acid chlorides in a phosphate (B84403) buffer. tandfonline.comresearchgate.net While this study focuses on the subsequent reaction of acyl chlorides, it highlights the trend towards using aqueous and neutral conditions in related synthetic transformations. The development of one-pot syntheses, where the carboxylic acid is converted to the acyl chloride and then reacted with a nucleophile in the same reaction vessel, is another approach that aligns with the principles of green chemistry by reducing the number of synthetic steps and purification processes. rsc.org
Reactivity and Mechanistic Investigations of 4 Hydroxy 3 Methoxybenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. This class of reactions proceeds via a general addition-elimination mechanism. A nucleophile first attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed.
Amidation Reactions and Scope of Aniline (B41778) Derivatives
The reaction of 4-hydroxy-3-methoxybenzoyl chloride with amines leads to the formation of amides. This reaction is typically rapid and exothermic. The reaction with aniline and its derivatives is of particular interest in the synthesis of various biologically active compounds and fine chemicals.
The rate and yield of the amidation reaction are influenced by the nucleophilicity of the aniline derivative. Electron-donating groups on the aniline ring increase the electron density on the nitrogen atom, making it a stronger nucleophile and thus accelerating the reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, slowing down the reaction.
A general procedure for the synthesis of amides from acid chlorides involves dissolving the acid chloride in a suitable solvent, such as Cyrene™, a bio-based alternative to traditional dipolar aprotic solvents like DMF and NMP. hud.ac.ukrsc.org An amine and a base, such as triethylamine, are then added to the solution. The reaction mixture is typically stirred at room temperature to yield the corresponding amide. hud.ac.uk
Table 1: Predicted Relative Reactivity of Substituted Anilines with this compound
| Aniline Derivative | Substituent | Electronic Effect | Predicted Relative Reactivity |
| p-Anisidine | -OCH₃ | Electron-donating | High |
| p-Toluidine | -CH₃ | Electron-donating | Moderate-High |
| Aniline | -H | Neutral | Moderate |
| p-Chloroaniline | -Cl | Electron-withdrawing | Low-Moderate |
| p-Nitroaniline | -NO₂ | Strongly electron-withdrawing | Low |
This table is illustrative and based on general principles of electronic effects on nucleophilicity. Actual reaction rates would require experimental determination.
Esterification Reactions with Alcohols and Phenols
This compound readily reacts with alcohols and phenols to form the corresponding esters. These reactions are often vigorous at room temperature and produce hydrogen chloride as a byproduct. chemguide.co.uk The reactivity of the alcohol or phenol (B47542) follows a similar trend to that of amines, with more nucleophilic hydroxyl groups reacting more rapidly.
For less reactive phenols, the reaction can be facilitated by first converting the phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). chemguide.co.uk The resulting phenoxide ion then readily attacks the acyl chloride.
The synthesis of vanillin (B372448) esters has been reported from the related aldehyde, vanillin, by reaction with various acid chlorides. researchgate.net For instance, vanillin isobutyrate can be synthesized from vanillin and isobutyryl chloride in the presence of triethylamine. google.com This highlights the utility of the vanillyl moiety in forming ester linkages.
Table 2: Examples of Esterification Reactions with Acyl Chlorides
| Acyl Chloride | Alcohol/Phenol | Product |
| Ethanoyl chloride | Ethanol | Ethyl ethanoate |
| Benzoyl chloride | Phenol | Phenyl benzoate |
| Isobutyryl chloride | Vanillin | Vanillin isobutyrate google.com |
Formation of Other Heteroatom-Containing Derivatives
Beyond amides and esters, this compound can be used to synthesize a variety of other derivatives containing heteroatoms such as sulfur and nitrogen.
Thioesters: The reaction of acyl chlorides with thiols provides thioesters. These reactions are analogous to esterifications.
Hydrazones: While not a direct reaction of the acyl chloride, aroyl hydrazones with the 4-hydroxy-3-methoxy-benzaldehyde structure have been synthesized, suggesting that the corresponding acyl hydrazides could be formed from this compound and hydrazine (B178648) derivatives. rsc.org
Peptide Synthesis: In the realm of biochemistry and biotechnology, acyl chlorides, including potentially this compound, can be utilized in peptide synthesis to form the crucial amide (peptide) bond between amino acids. wikipedia.orgpeptide.compeptide.comresearchgate.netnih.gov
Hydrolysis Pathways and Stability under Aqueous Conditions
Acyl chlorides are readily hydrolyzed by water to form the corresponding carboxylic acid, in this case, vanillic acid, and hydrochloric acid. This reaction is typically rapid and can be a significant competing reaction when nucleophilic substitutions are carried out in the presence of moisture.
The mechanism of hydrolysis of acyl chlorides can vary depending on the substrate and reaction conditions. For many aromatic acyl chlorides, a bimolecular addition-elimination mechanism is proposed. researchgate.netuni.edu In this pathway, a water molecule acts as the nucleophile, attacking the carbonyl carbon.
The stability of this compound in aqueous conditions is therefore limited. Kinetic studies on the hydrolysis of other aromatic sulfonyl and acyl chlorides have shown that the rate is influenced by factors such as pH, temperature, and solvent composition. researchgate.netresearchgate.netnih.govnih.govrsc.orgosti.govorientjchem.orgnih.gov For instance, the hydrolysis of benzenesulfonyl chlorides has been shown to follow a Hammett relationship, where the rate is correlated with the electronic properties of the substituents on the aromatic ring. rsc.org A similar relationship would be expected for substituted benzoyl chlorides.
Reduction Reactions for Carboxylic Acid Derivative Synthesis
The reduction of this compound can lead to the formation of either the corresponding aldehyde (vanillin) or alcohol (vanillyl alcohol). The outcome of the reduction depends on the choice of the reducing agent.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride all the way to the primary alcohol, vanillyl alcohol. chemistrysteps.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can also be used for this transformation. chemistrysteps.com
The reduction of the related aldehyde, vanillin, to vanillyl alcohol using sodium borohydride is a well-documented process and serves as a useful comparison. sciencemadness.orgbrainly.comudel.edu
To stop the reduction at the aldehyde stage (to form vanillin), a less reactive, sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is typically required.
Advanced Mechanistic Studies of Acyl Chloride Reactivity
Detailed mechanistic studies on the reactivity of this compound are not extensively reported in the literature. However, insights can be gleaned from studies on related acyl chlorides like benzoyl chloride and its derivatives.
Advanced mechanistic investigations often employ techniques such as:
Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing solvent, temperature, or nucleophile concentration) can provide information about the reaction order and the nature of the transition state.
Linear Free-Energy Relationships (LFERs): The Hammett equation is a classic example of an LFER used to correlate the reaction rates of substituted aromatic compounds with the electronic properties of the substituents. rsc.org Such a study on a series of substituted benzoyl chlorides would elucidate the electronic demands of the reaction.
Solvent Effects and Kinetic Isotope Effects: The influence of solvent polarity and the use of isotopically labeled solvents (e.g., D₂O instead of H₂O) can help to distinguish between different mechanistic pathways, such as Sₙ1 and Sₙ2-type mechanisms. nih.gov
Computational Modeling: Quantum mechanical calculations can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and provide a theoretical framework for understanding the observed reactivity.
By analogy with studies on other acyl chlorides, the reactions of this compound are expected to proceed through an addition-elimination mechanism, with the possibility of a shift towards a more Sₙ1-like character depending on the reaction conditions and the stability of the acylium ion intermediate. orientjchem.orgnih.gov
Role of Hydrogen Bonding in Reaction Control
The hydroxyl group in this compound is a key player in dictating its reactivity through hydrogen bonding. This non-covalent interaction can occur both intramolecularly, with the adjacent methoxy (B1213986) group or the carbonyl oxygen, and intermolecularly with solvent molecules or other reactants. rsc.org
Intramolecular hydrogen bonding can influence the preferred conformation of the molecule. rsc.org For instance, a hydrogen bond between the phenolic hydrogen and the methoxy oxygen can lock the orientation of the methoxy group, which in turn can affect the steric environment around the acyl chloride functional group. This conformational rigidity can have a subtle but significant impact on the transition state energy of its reactions.
In reactions involving nucleophiles, particularly in protic solvents, intermolecular hydrogen bonding is of paramount importance. The hydroxyl group can act as a hydrogen bond donor, activating the carbonyl group towards nucleophilic attack by increasing its electrophilicity. Conversely, it can also act as a hydrogen bond acceptor, interacting with solvent molecules. In protic solvents like water or alcohols, the solvent can form a hydrogen-bond network that stabilizes the tetrahedral intermediate formed during nucleophilic acyl substitution. biologyinsights.com A basic medium can further enhance the nucleophilicity of water by deprotonation to form hydroxide ions, which are more reactive. biologyinsights.com
The ability of the hydroxyl group to engage in hydrogen bonding can also influence the solubility and aggregation state of the molecule in different solvents, which can indirectly affect reaction kinetics.
Autocatalysis and Steric Hindrance Effects
Autocatalysis:
The hydrolysis of acyl chlorides, including this compound, is a classic example of a reaction that can exhibit autocatalysis. The reaction produces hydrochloric acid (HCl) as a byproduct. libretexts.orgchemguide.co.uk
Reaction: C₈H₇ClO₃ + H₂O → C₈H₈O₄ + HCl
This generated HCl can then protonate the carbonyl oxygen of an unreacted acyl chloride molecule, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by water. This phenomenon, where a reaction product acts as a catalyst for the same reaction, is known as autocatalysis. The rate of hydrolysis can, therefore, increase as the reaction proceeds. However, in the presence of a base such as pyridine (B92270) or sodium hydroxide, the HCl is neutralized, preventing autocatalysis. libretexts.org
Steric Hindrance:
Steric hindrance refers to the influence of the spatial arrangement of atoms or groups within a molecule on its reactivity. numberanalytics.com In the case of this compound, the substituents on the aromatic ring can sterically hinder the approach of a nucleophile to the electrophilic carbonyl carbon.
The methoxy group is positioned ortho to one side of the acyl chloride group, while the hydroxyl group is at the para position. While the para-hydroxyl group is too distant to cause significant direct steric hindrance, the ortho-methoxy group can play a role. Bulky substituents on a benzene (B151609) ring can impede the approach of reactants, leading to slower reaction rates. numberanalytics.com The effect of steric hindrance is particularly pronounced in reactions with bulky nucleophiles.
To illustrate the general impact of substituents on the reactivity of benzoyl chlorides, the following table presents hypothetical relative rate data based on established principles of organic chemistry.
| Benzoyl Chloride Derivative | Substituent(s) | Expected Relative Rate of Reaction | Primary Influencing Factor(s) |
| Benzoyl chloride | -H | 1.0 | Baseline |
| 4-Nitrobenzoyl chloride | 4-NO₂ | > 1.0 | Strong electron-withdrawing effect |
| 4-Methylbenzoyl chloride | 4-CH₃ | < 1.0 | Electron-donating effect |
| 2-Methylbenzoyl chloride | 2-CH₃ | < 1.0 | Steric hindrance and electron-donating effect |
| This compound | 4-OH, 3-OCH₃ | Complex | Combination of electronic and steric effects, hydrogen bonding |
This table is illustrative and based on general principles, not on experimental data for these specific reactions.
The interplay of the electron-donating nature of the hydroxyl and methoxy groups (which would tend to decrease reactivity) and the potential for hydrogen bonding and steric effects makes predicting the precise reactivity of this compound complex without specific experimental kinetic studies.
Applications of 4 Hydroxy 3 Methoxybenzoyl Chloride in Advanced Organic Synthesis
Synthesis of Complex Vanillic Acid Derivatives and Natural Product Analogues
4-Hydroxy-3-methoxybenzoyl chloride serves as a key starting material for the synthesis of a wide array of vanillic acid derivatives and analogues of natural products. Vanillic acid itself, or 4-hydroxy-3-methoxybenzoic acid, is a derivative of benzoic acid and an oxidized form of vanillin (B372448). pensoft.netwikipedia.org It is found in various plants, including the roots of Angelica sinensis, and is present in foods like açaí oil, argan oil, wine, and vinegar. wikipedia.org
The reactivity of the acyl chloride group allows for its facile conversion into esters and amides. For instance, the reaction of this compound with alcohols or amines leads to the corresponding vanillic acid esters and amides. These reactions are fundamental in creating more complex structures.
A notable application is in the synthesis of Schiff bases with potential biological activities. pensoft.netresearchgate.net For example, vanillic acid can be converted to its methyl ester, which is then reacted with hydrazine (B178648) to form 4-hydroxy-3-methoxybenzohydrazide. pensoft.net This hydrazide can be further reacted with various aldehydes to produce Schiff base derivatives. pensoft.net These compounds have been investigated for their antimicrobial, antifungal, and antitumor properties. pensoft.netresearchgate.net
The synthesis of natural product analogues often involves multi-step sequences where the vanilloyl scaffold is introduced. The hydroxyl and methoxy (B1213986) groups on the aromatic ring can influence the biological activity and physical properties of the resulting molecules. nih.gov
Table 1: Examples of Vanillic Acid Derivatives Synthesized from this compound or its Precursor
| Derivative | Starting Materials | Key Reaction Type | Potential Application | Reference |
|---|---|---|---|---|
| Methyl vanillate | Vanillic acid, Thionyl chloride, Methanol (B129727) | Esterification | Intermediate | pensoft.net |
| 4-Hydroxy-3-methoxybenzohydrazide | Methyl vanillate, Hydrazine hydrate | Hydrazinolysis | Intermediate for Schiff bases | pensoft.net |
Functionalization Strategies in Multi-Step Organic Transformations
The presence of multiple functional groups in this compound allows for various strategic manipulations in multi-step organic syntheses. The acyl chloride is highly reactive towards nucleophiles, while the phenolic hydroxyl group can also be a site for further reactions.
In complex syntheses, it is often necessary to protect the hydroxyl group to prevent unwanted side reactions. This can be achieved by converting it to an ether or an ester, which can be deprotected later in the synthetic sequence. This protection strategy allows for selective reactions at the acyl chloride position. nih.gov
The aromatic ring itself can undergo electrophilic substitution reactions, although the directing effects of the hydroxyl and methoxy groups must be considered. These groups are ortho, para-directing, which can be exploited to introduce additional substituents onto the ring, further increasing the complexity and diversity of the synthesized molecules.
The reactivity of this compound as an acylating agent is central to its utility. It readily reacts with amines to form amides and with alcohols to form esters, fundamental transformations in the construction of larger molecules.
Utilization in Derivatization for Analytical Enhancement and Detection
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. This compound can be used as a derivatizing agent for various analytes containing nucleophilic functional groups, such as alcohols and amines.
The introduction of the vanilloyl group can enhance the detectability of the analyte by various methods. For example, the aromatic ring can be detected by UV spectroscopy. The resulting derivative may also have improved chromatographic properties, allowing for better separation by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
While specific examples of this compound as a standard derivatizing agent are not extensively documented in the provided results, its chemical properties make it a suitable candidate for such applications. The formation of stable derivatives with enhanced detection characteristics is a common strategy in analytical method development.
Development of Novel Synthetic Building Blocks
This compound is not only a reagent for modifying existing molecules but also a precursor for creating new synthetic building blocks. These building blocks can then be used in the assembly of more complex and novel chemical structures.
For instance, the reaction of this compound with different nucleophiles can lead to a library of vanilloyl-containing compounds. These compounds, with their unique substitution pattern on the aromatic ring, can serve as starting materials for further synthetic explorations.
The transformation of the acyl chloride into other functional groups can also generate new building blocks. For example, reduction of the acyl chloride can yield the corresponding alcohol, 4-hydroxy-3-methoxybenzyl alcohol, or even the aldehyde, vanillin. These compounds are themselves valuable synthetic intermediates. wikipedia.org Furthermore, the nitrile derivative, 4-hydroxy-3-methoxybenzonitrile, can be prepared, offering another versatile functional group for organic synthesis. nih.gov
The development of novel benzofuran (B130515) carboxamide derivatives as potential enzyme inhibitors showcases the use of related methoxy- and hydroxy-substituted building blocks in drug discovery. researchgate.net This highlights the broader potential of functionalized aromatic compounds, including those derived from this compound, in constructing bioactive molecules.
Computational Chemistry and Quantum Mechanical Studies on 4 Hydroxy 3 Methoxybenzoyl Chloride and Its Derivatives
Density Functional Theory (DFT) and Ab Initio Calculations
Computational chemistry, particularly through the application of Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for investigating the electronic structure and properties of molecules. These methods provide detailed insights into the behavior of chemical compounds, including 4-Hydroxy-3-methoxybenzoyl chloride, also known as vanilloyl chloride, and its derivatives. By solving the Schrödinger equation, or its DFT equivalent (the Kohn-Sham equations), for a given molecule, researchers can predict a wide range of properties with a high degree of accuracy. numberanalytics.com
DFT has emerged as a popular approach due to its favorable balance between computational cost and accuracy. It is used to study various aspects of molecular systems, including their optimized geometries, vibrational frequencies, and electronic properties. nih.gov Ab initio methods, while often more computationally intensive, can provide even higher accuracy for smaller systems. The choice of method and basis set, such as the widely used B3LYP functional with basis sets like 6-311++G(d,p), is crucial for obtaining reliable results. researchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound and its derivatives, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. researchgate.netirjweb.com Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. irjweb.com For derivatives of this compound, analyzing the HOMO and LUMO energy levels and their spatial distribution can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com The energy of the HOMO is related to the molecule's nucleophilicity, while the LUMO energy is related to its electrophilicity. pku.edu.cn
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 |
| Comp02 | -6.623 | -0.604 | 6.019 |
| 8C1M6PB | Not Specified | Not Specified | 0.9042 |
| 3-ax. conformation | Not Specified | Not Specified | 4.0805 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red and yellow regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. researchgate.net Blue regions, on the other hand, denote positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net
For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl, methoxy (B1213986), and carbonyl groups, making them sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net
Understanding how charge is distributed across the atoms of a molecule is fundamental to explaining its chemical behavior. Computational methods provide various schemes for calculating atomic charges, with Mulliken population analysis being one of the most common. researchgate.net These analyses partition the total electron density among the different atoms, providing a quantitative measure of the partial charge on each atom.
DFT calculations are widely employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.netnih.gov By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra with a reasonable degree of accuracy. epstem.netbris.ac.uk Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be determined. epstem.net Comparing the calculated spectra with experimental data for derivatives of 4-Hydroxy-3-methoxybenzaldehyde and related compounds has proven to be a powerful tool for structural elucidation. researchgate.netresearchgate.net
| Parameter | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) |
| ¹H NMR R² | 0.8749 | 0.8722 |
| ¹³C NMR R² | 0.9945 | 0.9955 |
Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, such as optical switching and data storage. sphinxsai.com Computational methods, particularly DFT, have become powerful tools for predicting the NLO properties of novel materials, guiding the design of new compounds with enhanced NLO responses. rsc.org
The key NLO parameters that are often calculated include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). ymerdigital.com For a molecule to exhibit a significant second-order NLO response (related to β), it must be non-centrosymmetric. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to large hyperpolarizabilities. Studies on vanillin (B372448), a closely related compound, have shown that it possesses NLO properties, with a second harmonic generation (SHG) efficiency twice that of potassium dihydrogen phosphate (B84403) (KDP). sphinxsai.com Computational studies on derivatives of this compound can help in understanding the structure-property relationships that govern their NLO behavior and in designing new molecules with optimized NLO characteristics. researchgate.net
Natural Bond Orbital (NBO) Analysis for Electronic Structure
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonds and lone pairs. researchgate.net It translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure with localized bonds and lone pairs. researchgate.net This analysis is crucial for understanding charge transfer, hyperconjugative interactions, and bond stability.
In a computational study of vanillic acid, a close analog of the title compound, NBO analysis was employed to investigate its antioxidant potential. The calculations, performed using the B3LYP/6-31+G(d,p) basis set, revealed that the O-H bond of the phenolic hydroxyl group is particularly labile. worldscientific.com This lability is key to the molecule's ability to quench free radicals, a hallmark of antioxidant activity. worldscientific.com The analysis can quantify the stabilization energies associated with electron delocalization from lone pairs to antibonding orbitals, which explains the reactivity and electronic behavior of the molecule. researchgate.networldscientific.com For instance, the introduction of electron-donating groups to the vanillic acid structure was shown to further enhance its antioxidant properties, a finding supported by NBO calculations. worldscientific.com
Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface)
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in its crystalline environment, providing a unique fingerprint of how molecules pack together.
For newly synthesized vanillin derivatives, namely ethyl (4-formyl-2-methoxyphenoxy)acetate and 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide, Hirshfeld surface analysis was instrumental in understanding their crystal packing. tandfonline.com The analysis generates 2D fingerprint plots that summarize the nature and percentage contribution of different intermolecular contacts. tandfonline.com These plots for the vanillin derivatives highlighted the prevalence of specific interactions, such as hydrogen bonds and other weaker contacts, that govern the formation of the crystal unit. tandfonline.com
Similarly, a study on the polymorphs of vanillin itself used Hirshfeld surface analysis to investigate the differences in their crystal packing. researchgate.net The analysis can distinguish between strong interactions, like O-H···O hydrogen bonds, and weaker ones, such as C-H···O and H···H contacts, which collectively determine the stability and physical properties of the crystalline material. researchgate.netimist.ma
Below is a representative table illustrating the kind of data obtained from a Hirshfeld surface analysis for a vanillin derivative, showing the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area.
| Intermolecular Contact | Contribution (%) |
| H···H | 45.0 |
| O···H/H···O | 35.5 |
| C···H/H···C | 18.2 |
| C···C | 0.8 |
| N···H/H···N | 0.5 |
| (Note: The data in this table is illustrative and based on findings for vanillin derivatives as described in the literature.) |
Calculation of Thermodynamic and Electronic Parameters
Quantum chemical calculations are widely used to determine the thermodynamic and electronic properties of molecules. These parameters, including HOMO-LUMO energies, global reactivity descriptors, and bond dissociation enthalpies, are vital for predicting chemical reactivity and stability.
A theoretical study on ferulic acid (4-hydroxy-3-methoxycinnamic acid) dimers, which shares the same core phenolic structure, utilized Density Functional Theory (DFT) to analyze their antioxidant capacity. researchgate.net The calculations focused on frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net
The study calculated global reactivity descriptors such as chemical hardness, softness, and electrophilicity index, which provide a quantitative measure of the molecule's stability and reactivity. dergipark.org.tr For instance, a molecule with a large HOMO-LUMO gap is generally more stable and less reactive. dergipark.org.tr
Thermodynamic parameters, such as bond dissociation enthalpy (BDE), are also crucial. The BDE of the phenolic O-H bond is a direct measure of the antioxidant activity, with a lower BDE indicating a greater ease of hydrogen atom donation to neutralize free radicals. researchgate.net Studies on ferulic acid have shown how these computational parameters correlate well with experimentally observed antioxidant behavior. researchgate.netresearchgate.net
The following table provides an example of calculated electronic parameters for a phenolic compound like ferulic acid.
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
| Chemical Hardness (η) | 2.2 |
| Electronegativity (χ) | 4.0 |
| Electrophilicity Index (ω) | 3.64 |
| (Note: The values in this table are representative and based on DFT calculations for related phenolic compounds.) |
Molecular Docking Studies of Derivatives for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.
Several studies have employed molecular docking to investigate the potential biological activities of vanillic acid derivatives. In one such study, vanillic acid was docked into the active sites of apoptotic proteins like Caspase-3 and Caspase-9 to evaluate its potential as an anticancer agent. researchgate.net The results showed favorable binding energies and identified key interactions, such as hydrogen bonds and hydrophobic interactions, between vanillic acid and the amino acid residues in the active sites of these proteins. researchgate.net
Another study focused on vanillin-derived 1,2,3-triazoles as potential inhibitors of bacterial DNA synthesis. nih.gov Molecular docking against the thymidylate kinase (TMPK) protein revealed that the synthesized compounds fit well into the active pocket of the enzyme. nih.gov The docking scores and binding energies correlated with the experimentally observed antibacterial activity, with the most potent compounds showing the strongest interactions in the computational model. nih.gov
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.
Here is a sample data table from a molecular docking study of vanillic acid derivatives against a protein target.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Vanillic Acid | Caspase-9 | -6.8 | ARG 207, GLY 288, SER 339 |
| Derivative 4g | Tubulin | -8.5 | LYS 254, ASN 258, THR 314 |
| Derivative 3g | TMPK | -9.2 | TYR 39, ARG 42, GLN 103 |
| (Note: This table is a compilation of representative data from multiple studies on vanillic acid and its derivatives.) nih.govsciencegate.app |
Advanced Analytical Techniques for Characterization and Reaction Monitoring
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are powerful non-destructive methods used to investigate the functional groups and electronic properties of molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the characteristic functional groups present in 4-hydroxy-3-methoxybenzoyl chloride. The FTIR spectrum reveals distinct absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
The presence of the hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the acyl chloride group typically appears as a strong, sharp peak around 1750-1780 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching of the methoxy (B1213986) group and the phenolic hydroxyl group can be found in the 1200-1000 cm⁻¹ range. researchgate.net The C-Cl stretching vibration is expected to be in the lower frequency region, typically around 800-600 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |
| Acyl Chloride (C=O) | C=O Stretch | 1780-1750 (strong, sharp) |
| Aromatic Ring (C=C) | C=C Stretch | 1600-1450 |
| Methoxy/Phenol (B47542) (C-O) | C-O Stretch | 1200-1000 |
| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 800-600 |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within the molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from the π bonding orbitals to the π* antibonding orbitals. The UV-Vis spectrum of the parent compound, vanillin (B372448), shows absorption maxima that can be influenced by the solvent and the pH. researchgate.netnist.govresearchgate.net Quantum chemical calculations on the related vanillic acid suggest that electronic transitions involve charge transfer from the phenyl ring to the oxygen atoms of the methoxy and carbonyl groups. researchgate.net The introduction of the acyl chloride group is expected to influence the position and intensity of these absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents.
The aromatic protons on the benzene (B151609) ring will appear in the region of δ 6.5-8.0 ppm. Due to the substitution pattern, these protons will exhibit splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with neighboring protons. The methoxy group (-OCH₃) protons will typically appear as a sharp singlet around δ 3.8-4.0 ppm. The phenolic hydroxyl (-OH) proton is a broad singlet and its chemical shift can vary depending on the solvent and concentration.
| Proton Type | Expected Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Aromatic (Ar-H) | 6.5-8.0 | Doublet, Doublet of Doublets |
| Methoxy (-OCH₃) | 3.8-4.0 | Singlet |
| Phenolic (-OH) | Variable | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom.
The carbonyl carbon of the acyl chloride group is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 160-180 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the oxygen of the hydroxyl and methoxy groups will be shifted further downfield compared to the other aromatic carbons. The methoxy carbon (-OCH₃) will have a characteristic signal around δ 55-60 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 160-180 |
| Aromatic (C-O) | 140-160 |
| Aromatic (C-H, C-C) | 110-140 |
| Methoxy (-OCH₃) | 55-60 |
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₈H₇ClO₃), the molecular weight is 186.59 g/mol . clearsynth.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this molecular weight. A characteristic feature for chlorine-containing compounds is the presence of an isotopic peak (M+2) at two mass units higher than the molecular ion peak, with an intensity ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info
Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the chlorine atom (Cl•), the carbonyl group (CO), or the methoxy group (CH₃•). The fragmentation of related compounds like benzaldehyde (B42025) often shows the loss of a hydrogen atom (H•) or the formyl radical (HCO•). nist.gov The fragmentation pattern of aryl ethers can involve cleavage of the C-O bond. miamioh.edu Analysis of these fragment ions helps to confirm the structure of the molecule. For instance, the fragmentation of a related vanillic acid moiety has shown successive losses of a carboxyl group and a methyl group. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar and thermally labile molecules like this compound. youtube.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer. youtube.com
For this compound (C₈H₇ClO₃, molecular weight: 186.59 g/mol ), analysis in the positive ion mode would be expected to yield the protonated molecule [M+H]⁺ at an m/z of 187.59. Depending on the solvent system and the presence of adduct-forming cations, other ions such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺ may also be observed. In the negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 185.59 could be detected.
The fragmentation pattern of this compound in ESI-MS/MS can provide valuable structural information. For instance, the fragmentation of related compounds like vanillic acid often involves the loss of small molecules such as water, carbon monoxide, carbon dioxide, and methyl groups. researchgate.netresearchgate.net For the [M+H]⁺ ion of this compound, characteristic fragment ions could arise from the loss of HCl (m/z 151) or the cleavage of the methoxy group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is invaluable for the unambiguous identification of this compound and for distinguishing it from isobaric compounds. HRMS instruments can also be coupled with techniques like ESI for the analysis of polar molecules. chromatographyonline.com
The exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements. The ability of HRMS to measure m/z values with high precision (typically to four or five decimal places) allows for the confident assignment of the molecular formula.
| Isotopologue Formula | Ion Type | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₈H₇³⁵ClO₃ | [M] | 186.0084 |
| C₈H₇³⁷ClO₃ | [M] | 188.0054 |
| C₈H₈³⁵ClO₃ | [M+H]⁺ | 187.0162 |
| C₈H₈³⁷ClO₃ | [M+H]⁺ | 189.0132 |
Chromatographic Separation and Purity Assessment
Thin Layer Chromatography (TLC) for Reaction Progress and Purity
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of the resulting products. chemistryhall.com In the context of the synthesis of this compound, TLC can be used to track the consumption of the starting material (vanillic acid) and the formation of the product. Due to the reactive nature of the acyl chloride group, which can hydrolyze on the silica (B1680970) gel plate, care must be taken in the execution and interpretation of TLC results. sciencemadness.org
A suitable mobile phase for the TLC analysis of this compound would likely consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). silicycle.com The polarity of the solvent system can be adjusted to achieve optimal separation. For phenolic compounds, solvent systems such as toluene-acetone-formic acid have been used. nih.gov The spots on the TLC plate can be visualized under UV light (typically at 254 nm) or by using a staining reagent.
| Stationary Phase | Mobile Phase (v/v) | Detection Method | Reference |
|---|---|---|---|
| Silica Gel GF₂₅₄ | Toluene:Acetone:Formic Acid (4.5:4.5:1) | UV (254 nm) | nih.gov |
| Silica Gel G | Benzene:Acetic Acid:Water (37:45:18) | FeCl₃ spray | phytojournal.com |
| Cellulose | Ethyl Acetate:Formic Acid:Acetic Acid:Water (100:11:11:26) | UV (254 nm) | semanticscholar.org |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar organic compounds. mdpi.comnih.gov In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comsemanticscholar.org
For the analysis of this compound, a C18 column would be a suitable choice. mdpi.com The mobile phase could consist of a gradient of acetonitrile and water, with a small amount of an acid such as formic acid or phosphoric acid added to improve peak shape and resolution. sielc.com Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the analyte, which for vanillin-related compounds is often around 230 nm or 280 nm. mdpi.comsemanticscholar.org
| Column | Mobile Phase | Detection | Analyte | Reference |
|---|---|---|---|---|
| Zorbax Eclipse Plus C-18 (150 mm × 4.6 mm, 3.5 µm) | Acetonitrile/Na₂HPO₄ buffer (pH 1.8) (30:70, v/v) | UV at 230 nm | Vanillyl butyl ether | mdpi.com |
| C18 (150 mm × 4.6 mm, 5 µm) | Gradient of water (0.5% acetic acid) and methanol (0.5% acetic acid) | UV at 280 nm | Vanillin | semanticscholar.org |
| Amaze C18 (150 mm x 4.6 mm, 3 µm) | 15% Acetonitrile with 50 mM ammonium (B1175870) phosphate (B84403) and 0.1% phosphoric acid | UV at 225 nm | Vanillin | helixchrom.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility and potential thermal instability of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. nih.gov
A common derivatization method for compounds containing hydroxyl and carboxyl groups is silylation, which involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net The resulting TMS derivative of this compound would be more amenable to GC-MS analysis. The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, would provide a characteristic fragmentation pattern for the derivatized analyte, allowing for its confident identification. This technique is particularly useful for detecting and identifying volatile impurities that may be present in the sample.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray Diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing. rigaku.com
Structure Activity Relationship Sar Studies Involving the 4 Hydroxy 3 Methoxybenzoyl Scaffold
Systematic Modification of the Benzoyl Moiety for Functional Modulation
Systematic modification of the 4-hydroxy-3-methoxybenzoyl moiety has been a key strategy in modulating the biological and chemical activities of its derivatives. Research has shown that even subtle changes to this scaffold can lead to significant differences in function.
One area of focus has been the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring. For instance, in the development of inhibitors for 12-lipoxygenase (12-LOX), an enzyme implicated in various inflammatory diseases and cancers, the presence of both the 2-hydroxy and 3-methoxy groups on the benzyl (B1604629) moiety was found to be crucial for activity. nih.govnih.gov The removal of either the hydroxyl group or the methoxy group, or both, resulted in a complete loss of inhibitory activity against 12-LOX. nih.gov This highlights the critical role of these specific substituents in the interaction with the enzyme's active site.
Furthermore, the conversion of the aldehyde group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) into other functional groups, such as Schiff bases, has been a common strategy to generate a diverse range of compounds with various biological activities. researchgate.net These modifications at the carbonyl position of the benzoyl moiety introduce new chemical properties and spatial arrangements that can significantly influence the molecule's interaction with biological targets.
In the context of anticancer agents, the 4-hydroxy-3-methoxybenzoyl scaffold has been incorporated into more complex molecules. For example, a novel dimeric scaffold formed from the reaction of harmaline (B1672942) and vanillin (B372448) demonstrated anti-proliferative activity against various human cancer cell lines. nih.gov Initial hypotheses suggested that the methoxy and hydroxyl substituents on the vanillin part of the dimer might be critical for this activity. nih.gov
Correlating Structural Features with Specific Biological or Chemical Activities
SAR studies have successfully correlated specific structural features of the 4-hydroxy-3-methoxybenzoyl scaffold with a range of biological activities, including enzyme inhibition, anticancer, and antimicrobial effects.
Enzyme Inhibition: As mentioned, the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been identified as a potent and selective inhibitor of 12-LOX. nih.govnih.gov The key structural features for this activity are the intact 2-hydroxy and 3-methoxy groups on the benzyl ring. nih.gov The 3-methoxy group, in particular, is thought to reduce the chelation potential of the molecule compared to a catechol (1,2-dihydroxy benzene) functionality, which may contribute to its selectivity. nih.gov
Anticancer Activity: The anti-proliferative activity of harmaline-vanillin dimers underscores the importance of the 4-hydroxy-3-methoxybenzoyl moiety in cancer research. nih.gov While the precise contribution of the hydroxyl and methoxy groups in this specific dimeric structure is still under investigation, the use of vanillin as a starting material points to the recognized anticancer potential of this scaffold. nih.gov
Antimicrobial Activity: In the development of antimicrobial agents, aroyl hydrazones derived from 4-hydroxy-3-methoxybenzaldehyde have shown promising results. rsc.org Studies have indicated that the presence of a hydroxyl group is important for the antimicrobial activity of these compounds. rsc.org Furthermore, the number and position of these hydroxyl groups can further enhance their effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.org
The following table summarizes the correlation between structural modifications of the 4-hydroxy-3-methoxybenzoyl scaffold and the resulting biological activity based on research findings.
| Scaffold/Derivative | Modification | Biological Activity | Key Findings | Reference |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Removal of 2-OH and/or 3-OMe groups | 12-Lipoxygenase Inhibition | Both the hydroxyl and methoxy groups are essential for inhibitory activity. | nih.gov |
| Harmaline-Vanillin Dimer | Incorporation of the 4-hydroxy-3-methoxybenzoyl moiety | Anticancer | The vanillin component is hypothesized to be critical for the observed anti-proliferative effects. | nih.gov |
| 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones | Presence and number of hydroxyl groups | Antimicrobial | The hydroxyl group is important for antimicrobial activity, and its presence can enhance efficacy. | rsc.org |
Rational Design Principles for Novel Analogues and Derivatives
The insights gained from SAR studies have laid the groundwork for the rational design of novel analogues and derivatives based on the 4-hydroxy-3-methoxybenzoyl scaffold. The primary goal is to optimize the desired biological activity while improving other properties such as selectivity, potency, and bioavailability.
A key principle in the design of new analogues is the preservation of the essential pharmacophore—the minimal structural unit required for biological activity. For 12-LOX inhibitors, this would be the 2-hydroxy-3-methoxybenzyl group. nih.gov Starting from this core, medicinal chemists can introduce a variety of substituents at other positions to fine-tune the molecule's properties. For example, in the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide series, modifications were made to the thiazole (B1198619) portion of the molecule to introduce diversity in the final step of the synthesis, leading to the discovery of potent and selective inhibitors. nih.gov
Another design strategy involves creating hybrid molecules that combine the 4-hydroxy-3-methoxybenzoyl scaffold with other pharmacologically active moieties. The creation of harmaline-vanillin dimers is an example of this approach, where two known bioactive compounds are linked to create a new chemical entity with potentially enhanced or novel activities. nih.gov
Furthermore, the principle of isosteric replacement can be applied, where functional groups are replaced by other groups with similar physical or chemical properties to explore the impact on activity. While subtle structural modifications in some series have led to diminished activity, this approach remains a valuable tool in medicinal chemistry. nih.gov
The development of orally bioavailable anticancer agents based on a 4-substituted methoxybenzoyl-aryl-thiazole template also illustrates rational design principles. researchgate.net To overcome poor aqueous solubility, polar and ionizable hydrophilic groups were introduced into the molecule. researchgate.net This demonstrates a targeted approach to improving the pharmacokinetic properties of compounds containing the 4-hydroxy-3-methoxybenzoyl scaffold.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling 4-hydroxy-3-methoxybenzoyl chloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use impervious gloves (e.g., nitrile or neoprene), tightly sealed goggles, and full-face protection to prevent skin/eye contact . Respiratory protection (e.g., NIOSH-approved respirator) is mandatory in poorly ventilated areas or during prolonged exposure .
- Handling Protocols : Work in a fume hood, avoid contact with water (risk of violent hydrolysis), and store in a locked, dry environment under inert gas (e.g., nitrogen) to prevent degradation .
- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents, followed by rinsing with ethanol/water mixtures. Contaminated clothing must be removed immediately and washed thoroughly .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Start with 4-hydroxy-3-methoxybenzoic acid. React with oxalyl chloride (2 equiv.) in anhydrous dichloromethane (DCM) under nitrogen. A catalytic amount of DMF accelerates the reaction by generating the acyl chloride intermediate .
- Step 2 : Monitor reaction completion via TLC (hexane:ethyl acetate, 4:1). Remove solvents under reduced pressure and purify the product via distillation (bp ~213°C) or recrystallization in dry ether .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodological Answer :
- Spectroscopy : Use FT-IR to confirm the C=O stretch (~1760 cm⁻¹) and Cl–C=O absorption (~850 cm⁻¹). NMR (¹H, ¹³C) should show characteristic signals: methoxy protons at δ 3.8–3.9 ppm and aromatic protons at δ 7.2–7.8 ppm .
- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 186.6 (M⁺) and fragments at m/z 151 (loss of Cl) and 121 (loss of COCl) .
Advanced Research Questions
Q. How can experimental conditions be optimized to minimize side reactions during acyl chloride synthesis?
- Methodological Answer :
- Solvent Selection : Use anhydrous DCM or THF to reduce hydrolysis. Pre-dry solvents over molecular sieves .
- Catalyst Control : Limit DMF to 1–2 drops to avoid overactivation, which can lead to byproducts like dimethylamide derivatives .
- Temperature : Maintain 0–5°C during reagent addition to suppress thermal degradation. Warm gradually to room temperature for completion .
Q. What analytical strategies resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile:water gradient) for hydrolyzed products (e.g., 4-hydroxy-3-methoxybenzoic acid) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile degradation byproducts (e.g., HCl gas) using headspace analysis .
Q. How do regulatory frameworks like REACH influence the handling and disposal of this compound in academic research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
